2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469624
InChI: InChI=1S/C11H15N3O2/c15-6-5-14(9-1-2-9)8-11(16)10-7-12-3-4-13-10/h3-4,7,9,15H,1-2,5-6,8H2
SMILES: C1CC1N(CCO)CC(=O)C2=NC=CN=C2
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol

2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone

CAS No.:

Cat. No.: VC13469624

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone -

Specification

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
IUPAC Name 2-[cyclopropyl(2-hydroxyethyl)amino]-1-pyrazin-2-ylethanone
Standard InChI InChI=1S/C11H15N3O2/c15-6-5-14(9-1-2-9)8-11(16)10-7-12-3-4-13-10/h3-4,7,9,15H,1-2,5-6,8H2
Standard InChI Key LROWJHYGXFZHOU-UHFFFAOYSA-N
SMILES C1CC1N(CCO)CC(=O)C2=NC=CN=C2
Canonical SMILES C1CC1N(CCO)CC(=O)C2=NC=CN=C2

Introduction

2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone is a synthetic organic compound with potential applications in medicinal chemistry, particularly in drug development. The compound consists of a pyrazine ring substituted with a cyclopropyl and hydroxyethylamino group, giving it unique physicochemical properties.

Synthesis

The synthesis of 2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone typically involves:

  • Preparation of the Pyrazine Derivative: Starting with pyrazine derivatives, functional groups are introduced through nucleophilic substitution or condensation reactions.

  • Amination Step: The cyclopropyl group is added via reductive amination, where cyclopropylamine reacts with the intermediate pyrazine compound.

  • Hydroxyethylation: The hydroxyethyl group is introduced by reacting the amine intermediate with ethylene oxide or similar reagents.

Research Applications

This compound may serve as:

  • Pharmacological Probe: To study interactions with enzymes or receptors due to its dual hydrophilic/hydrophobic nature.

  • Intermediate in Synthesis: For creating more complex molecules in the pharmaceutical industry.

Challenges and Future Directions

While promising, challenges include:

  • Limited availability of synthetic routes for large-scale production.

  • Lack of comprehensive biological activity data.

Future research should focus on:

  • Expanding synthetic methodologies for more efficient production.

  • Conducting in vitro and in vivo studies to determine pharmacological profiles.

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